2,5-Norbornadiene

Catalog No.
S587503
CAS No.
121-46-0
M.F
C7H8
M. Wt
92.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Norbornadiene

CAS Number

121-46-0

Product Name

2,5-Norbornadiene

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene

Molecular Formula

C7H8

Molecular Weight

92.14 g/mol

InChI

InChI=1S/C7H8/c1-2-7-4-3-6(1)5-7/h1-4,6-7H,5H2

InChI Key

SJYNFBVQFBRSIB-UHFFFAOYSA-N

SMILES

C1C2C=CC1C=C2

Synonyms

2,5-norbornadiene, bicyclo(2.2.1)hepta-2,5-diene

Canonical SMILES

C1C2C=CC1C=C2

Precursor for Organic Synthesis:

  • Due to its specific chemical properties, 2,5-NBD serves as a crucial starting material for the synthesis of diverse complex molecules.
  • It acts as a building block in the production of prostaglandins, which are important signaling molecules in the body [Source: National Institutes of Health (.gov) website on prostaglandins, ].
  • Additionally, 2,5-NBD can be transformed into diamantane, a highly stable and rigid molecule with potential applications in material science [Source: Wiley Online Library article, "Synthesis of Functionalized Diamantanes", ].

Diels-Alder Reactions:

  • 2,5-NBD is a valuable dienophile in a chemical reaction called the Diels-Alder reaction.
  • This reaction allows scientists to efficiently form new carbon-carbon bonds between 2,5-NBD and another molecule containing a diene functional group [Source: National Center for Biotechnology Information (.gov) website on Diels-Alder reaction, ].
  • This reaction's versatility makes 2,5-NBD a key tool for synthesizing various complex organic molecules with specific functionalities.

Studying Plant Physiology:

  • Interestingly, research has explored the potential of 2,5-NBD as an inhibitor of ethylene, a plant hormone that regulates diverse growth and developmental processes [Source: An evaluation of 2,5-norbornadiene as a reversible inhibitor of ethylene action in deepwater rice, ].
  • By studying the effects of 2,5-NBD on plant growth, scientists can gain insights into the complex mechanisms by which ethylene influences various physiological processes in plants.

2,5-Norbornadiene is an organic compound with the molecular formula C7H8C_7H_8. It is a bicyclic hydrocarbon characterized by a unique structure that features two double bonds within a bridged bicyclic framework. This compound is typically encountered as a colorless liquid that is insoluble in water and exhibits significant flammability and instability under certain conditions. Its physical properties include a flash point of approximately -6°F, which highlights its volatility and potential hazards in handling .

  • Toxicity: Limited data exists, but NBD is suspected to be a mild skin irritant.
  • Flammability: Flammable liquid with a flash point of 6 °C.
  • Reactivity: Prone to polymerization and reacts exothermically with strong oxidizing agents.

Safety Precautions:

  • Handle NBD with proper personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.
  • Store NBD in a cool, dry, and well-ventilated place away from heat and ignition sources.
  • Dispose of waste according to local regulations.

2,5-Norbornadiene is notable for its high reactivity, particularly in cycloaddition reactions. It can undergo various chemical transformations, including:

  • Diels-Alder Reactions: It acts as a dienophile, participating in cycloaddition reactions with dienes to form larger cyclic structures.
  • Polymerization: In the presence of catalysts or under heat, 2,5-norbornadiene can polymerize exothermically, leading to complex polymeric materials .
  • Oxidation and Reduction: The compound reacts vigorously with strong oxidizing agents and may release hydrogen gas when reacting with reducing agents .

2,5-Norbornadiene has several applications across different fields:

  • Catalysis: It serves as a ligand in organometallic chemistry, where it can stabilize metal complexes used in various catalytic processes.
  • Material Science: Due to its polymerization capabilities, it is explored for creating novel materials with unique properties.
  • Energy Storage: Its reversible transformation to quadricyclane makes it a candidate for solar energy storage systems .

Studies on the interactions of 2,5-norbornadiene with other compounds reveal its potential utility in various chemical processes. For instance:

  • C–C Coupling Reactions: Research has shown that iridium-mediated coupling reactions involving 2,5-norbornadiene can produce complex cyclic structures that are valuable in synthetic organic chemistry .
  • Reactivity with Metal Complexes: The compound's ability to function as a ligand allows it to form stable complexes that can facilitate chemical transformations under mild conditions .

2,5-Norbornadiene shares structural similarities with several other bicyclic compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
NorborneneBicyclic HydrocarbonContains one double bond; less reactive than 2,5-norbornadiene.
QuadricyclaneValence IsomerFormed from norbornadiene; useful for energy storage but less stable.
NorbornadieneBicyclic HydrocarbonHigher reactivity due to two double bonds; used extensively in Diels-Alder reactions.
NorbornaneSaturated HydrocarbonNo double bonds; more stable but lacks the reactivity of norbornadienes.

The uniqueness of 2,5-norbornadiene lies in its dual double-bond configuration and its inability to isomerize into anti-Bredt alkenes, making it particularly valuable in synthetic organic chemistry and catalysis .

Physical Description

2,5-norbornadiene, stabilized appears as a colorless liquid. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. When heated will polymerize and at decomposition emits acrid smoke and irritating fumes.
Liquid

XLogP3

2.1

Boiling Point

89.5 °C

Flash Point

-6 °F (NFPA, 2010)

LogP

2.67 (LogP)

Melting Point

-19.1 °C

UNII

W9ZTQ75ZUS

GHS Hazard Statements

Aggregated GHS information provided by 76 companies from 6 notifications to the ECHA C&L Inventory.;
H225 (94.74%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

121-46-0
16422-76-7

Wikipedia

2,5-norbornadiene

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

All other basic organic chemical manufacturing
Computer and electronic product manufacturing
Pharmaceutical and medicine manufacturing
Bicyclo[2.2.1]hepta-2,5-diene: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types